4-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methylpyrazolo[1,5-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O/c1-9-5-3-7(11)10-6(9)2-4-8-10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTFVJLCBMVBAPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=O)N2C1=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50508182 | |
| Record name | 4-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50508182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77494-09-8 | |
| Record name | 4-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50508182 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Mechanistic Studies of 4 Methylpyrazolo 1,5 a Pyrimidin 7 4h One
Retrosynthetic Strategies for the Pyrazolo[1,5-a]pyrimidin-7(4H)-one Core
Retrosynthetic analysis of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core primarily points to two strategic disconnections, both of which sever the pyrimidine (B1678525) ring while keeping the pyrazole (B372694) moiety intact. The most prevalent strategy involves a disconnection across the N1-C7 and C5-C6 bonds. This approach leads back to a 5-aminopyrazole precursor and a three-carbon electrophilic component, typically a β-ketoester or a related 1,3-dicarbonyl compound. acs.orgnih.gov This is the basis for the widely used cyclocondensation reaction.
A second disconnection can be envisioned between the N4-C5 and C6-C7 bonds. This pathway suggests a reaction between a substituted pyrazole and a synthon providing the N-C=O fragment of the pyrimidine ring. However, the former strategy is more commonly employed due to the ready availability of diverse aminopyrazole and β-ketoester starting materials. acs.org The design of tricyclic pyrazolo[1,5-a]pyrimidin-7(4H)-ones has also been approached through the condensation of 1H-pyrazole-5-amines with cyclic β-oxoesters, highlighting the versatility of this retrosynthetic approach. benthamdirect.comresearchgate.net
Classical and Modern Synthetic Routes Yielding 4-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one
The synthesis of the pyrazolo[1,5-a]pyrimidine (B1248293) system has evolved from classical heating and reflux methods to more advanced catalytic and environmentally benign protocols.
The cornerstone for constructing the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold is the cyclocondensation reaction between a 5-aminopyrazole and a suitable 1,3-dicarbonyl precursor. bme.hu This one-step reaction is a general and effective method for creating the fused heterocyclic system. acs.orgnih.gov
The reaction typically involves heating a 5-aminopyrazole with a β-ketoester in a solvent such as acetic acid or ethanol (B145695). bme.hu The mechanism proceeds via an initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the precursor, followed by an intramolecular cyclization and subsequent dehydration to yield the final pyrimidinone ring. The regioselectivity of the cyclization is a critical aspect, as the aminopyrazole has two nucleophilic nitrogen atoms. However, the reaction with β-ketoesters generally leads to the formation of the pyrazolo[1,5-a]pyrimidine isomer.
Besides β-ketoesters, other carbonyl precursors have been successfully employed. These include:
Acetylenic esters: Compounds like dimethyl acetylenedicarboxylate (B1228247) (DMAD), methyl propiolate, and ethyl propiolate react with aminopyrazoles to form pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives. bme.hubme.hu
Arylidenepyruvic acids: The reaction of 5-aminopyrazoles with arylidenepyruvic acids (or their precursors, pyruvic acid and aromatic aldehydes) can lead to the formation of fused pyridine (B92270) or pyrimidine systems depending on the reaction conditions. capes.gov.brresearchgate.net
Enaminones and formyl ketones: These have also been utilized as the three-carbon component in the condensation reaction. bme.hu
The table below summarizes various carbonyl precursors used in cyclocondensation reactions to form the pyrazolo[1,5-a]pyrimidine core.
| Carbonyl Precursor Type | Specific Example(s) | Reference(s) |
| β-Ketoesters | Ethyl acetoacetate, various substituted β-ketoesters | acs.org, nih.gov |
| Acetylenic Esters | Dimethyl acetylenedicarboxylate (DMAD), Methyl propiolate | bme.hu, bme.hu |
| Diketones | 1,3-Diketones, Acetyl acetone | bme.hu, rsc.org |
| Keto-acids | Arylidenepyruvic acids | capes.gov.br, researchgate.net |
| Enaminones | Various enaminones | bme.hu |
Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis, offer significant advantages in terms of efficiency, atom economy, and operational simplicity. ijcrt.orgnih.gov MCRs have been developed for the synthesis of various pyrazole-fused heterocycles. nih.govchemmethod.com
A typical MCR approach for a pyrazolopyrimidine system might involve the reaction of an aldehyde, a β-ketoester (like ethyl acetoacetate), hydrazine (B178648) hydrate, and a source of ammonia (B1221849) (like ammonium (B1175870) acetate) in a single pot. ijcrt.orgchemmethod.com This strategy allows for the in situ formation of the aminopyrazole, which then undergoes cyclocondensation. For instance, a one-pot, five-component reaction of an aldehyde, barbituric acid, ethyl acetoacetate, hydrazine hydrate, and ammonium acetate (B1210297) has been reported for the synthesis of pyrazolo[4,3:5,6]pyrido[2,3-d]pyrimidine-5,7(6H)-diones. ijcrt.org While not directly yielding the title compound, these MCRs establish a powerful methodology for rapidly assembling complex pyrazolopyrimidine scaffolds. rsc.orgmdpi.com
The development of MCRs for pyrazole derivatives is a significant area of research, with catalysts like piperidine (B6355638) being used to facilitate four-component reactions in aqueous media to produce scaffolds such as 1,4-dihydropyrano[2,3-c]pyrazoles. nih.gov
The introduction of a methyl group at the N-4 position of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core can be achieved through direct alkylation. The parent scaffold exists in plausible tautomeric forms, which can complicate regioselective functionalization. acs.orgnih.gov
A specific method for the synthesis of the N-4 methyl derivative involves the direct methylation of the corresponding unsubstituted pyrazolo[1,5-a]pyrimidin-7(4H)-one. acs.org In a reported procedure, the parent heterocycle is treated with methyl iodide in the presence of a base like cesium carbonate (Cs2CO3). acs.org This reaction selectively furnishes the N-methylated product, this compound. acs.org The choice of base and solvent can be crucial for controlling the regioselectivity of the methylation, favoring alkylation on the pyrimidine ring nitrogen over the pyrazole nitrogen or the exocyclic oxygen. The synthesis of related N-substituted pyrazoles often involves the use of reagents like sodium hydride and iodomethane (B122720) to achieve regioselective alkylation. nih.gov
Catalysis plays a vital role in modern organic synthesis, often enabling reactions under milder conditions with higher efficiency and selectivity. The synthesis of pyrazolo[1,5-a]pyrimidines has benefited from various catalytic systems.
Acid/Base Catalysis: Simple acid catalysts like acetic acid are commonly used to promote the classical cyclocondensation reaction. bme.hu More recently, mild acid catalysts such as potassium bisulfate (KHSO4) have been employed, particularly in green synthetic approaches using aqueous media. bme.hubme.hu
Transition Metal Catalysis: Palladium-catalyzed reactions have been applied to the synthesis of pyrazolo[1,5-a]pyrimidines. nih.gov For example, palladium-catalyzed heteroannulation of acetylenic compounds provides a route to this scaffold. acs.org Suzuki coupling reactions are also used to functionalize the core structure, for instance, by coupling a chloro-substituted pyrazolopyrimidine with a boronic acid pinacol (B44631) ester in the presence of a palladium catalyst like tetrakis(triphenylphosphine)palladium(0). nih.gov
Other Catalysts: Other reported catalysts for the synthesis of related pyrazolopyrimidine systems include ceric ammonium nitrate, Cu(OAc)2, and various Schiff base complexes. bme.huchemmethod.com
The table below highlights some catalysts used in the synthesis of the pyrazolo[1,5-a]pyrimidine scaffold.
| Catalyst | Reactants | Reaction Type | Reference(s) |
| KHSO4 | Aminopyrazole, Acetylenic ester | Cyclocondensation | bme.hu, bme.hu |
| Palladium complexes | Chloro-pyrazolopyrimidine, Boronic acid ester | Suzuki Coupling | nih.gov |
| Palladium complexes | Aminopyrazole, Acetylenic compounds | Heteroannulation | acs.org, nih.gov |
| Cu(OAc)2/bipyridine | Aminopyrazole, 1,3-Diketone | Cyclocondensation | bme.hu |
| [Zn-2BSMP]Cl2 | Aldehyde, Hydrazine hydrate, Ethyl acetoacetate | Pseudo-six-component reaction | chemmethod.com |
Green Chemistry Approaches in the Synthesis of this compound
In line with the principles of green chemistry, significant efforts have been made to develop more environmentally friendly methods for synthesizing pyrazolopyrimidines. nih.govresearchgate.net These approaches aim to reduce waste, avoid hazardous solvents, and lower energy consumption.
A key green strategy involves the use of ultrasound irradiation to promote the reaction. bme.huresearchgate.net The reaction of aminopyrazoles with acetylenic esters, catalyzed by KHSO4 in an aqueous ethanol medium under ultrasound, has been shown to produce pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives in good yields with significantly shorter reaction times compared to conventional heating. bme.hubme.hu This method is advantageous due to its simplicity, easy product isolation, and reduced environmental impact. bme.hu
Other green approaches include:
Use of Greener Solvents: Replacing traditional organic solvents with water or aqueous-alcoholic mixtures. bme.hunih.gov
Solvent-Free Conditions: Conducting reactions under solvent-free fusion techniques or using microwave irradiation without a solvent, which can accelerate reactions and simplify work-up procedures. rsc.orgnih.govresearchgate.net
Use of Ionic Liquids: Employing ionic liquids as recyclable and effective reaction media. researchgate.netresearchgate.net
The following table compares a conventional method with a green, ultrasound-assisted method for the synthesis of a pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative. bme.hu
| Parameter | Conventional Method (CC) | Green Method (US Irradiation) |
| Reaction Time | 2-3 hours | 10-15 minutes |
| Solvent | Ethanol | Aqueous Ethanol |
| Energy Source | Reflux/Heating | Ultrasound Waves |
| Yield | 64-73% | 77-85% |
| Advantages | Established procedure | Shorter time, higher yield, eco-friendly |
These advancements highlight a shift towards more sustainable synthetic practices in the production of valuable heterocyclic compounds like this compound. nih.gov
Microwave-Assisted Synthesis Optimization
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. This method significantly reduces reaction times compared to conventional heating methods without negatively impacting yields. nih.gov For instance, the cyclization of 5-aminopyrazoles with β-dicarbonyl compounds, a key step in forming the pyrazolo[1,5-a]pyrimidin-7(4H)-one core, has been effectively optimized using microwave irradiation.
In one study, a breakthrough was achieved when microwave irradiation was applied under solvent-free conditions, leading to the formation of target compounds in near-quantitative yields with reaction times as short as four minutes. nih.gov This contrasts sharply with conventional heating in solvents like ethanol or toluene (B28343), which proved ineffective or provided only moderate yields in high-boiling solvents like DMSO and DMF. nih.gov The optimization of MAOS protocols often involves screening various temperatures. For example, in the synthesis of a related DPA-714 precursor, temperatures above 120 °C led to byproduct formation, while irradiation at 110 °C for 40 minutes proved successful. nih.gov
Three-component reactions performed in a one-pot manner under controlled microwave irradiation have also been developed, showcasing the method's efficiency and step-economy. monash.edu These protocols tolerate a range of substrates and often allow for chromatography-free product isolation. monash.edu
| Method | Conditions | Reaction Time | Yield | Reference |
|---|---|---|---|---|
| Conventional Heating | Ethanol/Acetic Acid | 4–6 hours | 68–72% | nih.gov |
| Microwave-Assisted (MAOS) | 90 °C | 40 minutes | 42% | nih.gov |
| Microwave-Assisted (Solvent-Free) | Solvent-Free | 4 minutes | Near-quantitative | nih.gov |
| Microwave-Assisted (Three-Component) | 160 °C | 55 minutes | 60-85% | monash.edu |
Ultrasonic Irradiation in Aqueous Media for Enhanced Synthesis Efficiency
In line with the principles of green chemistry, the use of ultrasonic irradiation, particularly in aqueous media, has been successfully applied to the synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives. nih.govbme.hu This method provides an eco-friendly alternative to traditional synthesis, minimizing the use of toxic solvents and harsh conditions. bme.hu
One reported strategy involves the reaction of 5-aminopyrazoles with acetylenic esters, such as dimethyl acetylenedicarboxylate (DMAD), methyl propiolate, or ethyl propiolate, in an aqueous ethanol medium. bme.hu The reaction is assisted by KHSO₄ and promoted by ultrasound waves, yielding the desired products in good yields (crude yields of 84–92%). bme.hu This approach highlights the advantages of using water-based systems, which can improve both the efficiency and environmental impact of the synthesis. nih.gov
The use of ultrasound demonstrates significant benefits over conventional methods, including shorter reaction times, milder conditions, high regioselectivity, and excellent yields. nih.govresearchgate.net For example, a series of diversely substituted pyrazolo[1,5-a]pyrimidines were synthesized from a carboxylate-substituted 3-aminopyrazole (B16455) and formylated active proton compounds under ultrasonic irradiation in the presence of a mild acid catalyst. eurjchem.com
| Reactants | Catalyst/Medium | Conditions | Crude Yield | Reference |
|---|---|---|---|---|
| 5-Aminopyrazoles + Acetylenic Esters | KHSO₄ / Aqueous Ethanol | Ultrasonic Irradiation | 84–92% | bme.hu |
| 3-Aminopyrazole + Formylated Active Proton Compounds | Mild Acid / Aqueous Ethanol | Ultrasonic Irradiation | Not specified | eurjchem.com |
| 5-amino-1,2,4-triazole + β-enaminones | Acetic Acid | Ultrasonic Irradiation (99°C) | 65-96% | researchgate.net |
Solvent-Free and Atom-Economical Synthetic Methodologies
Solvent-free reaction conditions represent a significant advancement in green chemistry, and their application to the synthesis of pyrazolo[1,5-a]pyrimidines has proven highly effective, often in conjunction with microwave assistance. nih.govunr.edu.ar A key example is the solvent-free condensation of methyl ketones with N,N-dimethylformamide-dimethylacetal (DMF-DMA) under microwave irradiation to form β-enaminone precursors in high yields (83–97%). rsc.org These intermediates can then be reacted, also under solvent-free microwave conditions, with 3-methyl-1H-pyrazol-5-amine to afford the final pyrazolo[1,5-a]pyrimidine products. rsc.org
Reaction Mechanism Elucidation for Key Bond-Forming Steps and Tautomerization Pathways
The fundamental synthesis of the this compound core relies on the cyclocondensation of a 3-aminopyrazole with a β-ketoester, such as ethyl acetoacetate. nih.govacs.orgresearchgate.net The reaction proceeds through the initial nucleophilic attack of the exocyclic amino group of the pyrazole onto one of the carbonyl carbons of the β-ketoester, followed by an intramolecular cyclization and dehydration to form the fused pyrimidine ring.
A crucial aspect of the scaffold's chemistry is its potential for tautomerism. The pyrazolo[1,5-a]pyrimidin-7(4H)-one core has three plausible tautomeric structures. nih.govacs.org Extensive studies, including X-ray crystallography, have been conducted to determine the predominant form. nih.gov The crystal structure confirms that the molecule exists predominantly as the 7(4H)-one tautomer, where the proton resides on the nitrogen at position 4 of the pyrimidine ring. nih.gov To further investigate the importance of these tautomeric forms, methylation studies were performed. Direct methylation with methyl iodide resulted in the N-methylated analog, while a multi-step process involving chlorination followed by reaction with sodium methoxide (B1231860) yielded the O-methylated product. nih.gov These experiments help in understanding the reactivity and potential interaction of the scaffold with biological targets.
Optimization of Reaction Conditions and Scalability Considerations for Research Applications
The choice of solvent, catalyst, temperature, and reaction time are key parameters. Conventional methods often involve stirring reactants like 3-aminopyrazole and ethyl 3,4-dimethoxybenzoylacetate in glacial acetic acid at 80°C for several hours. prepchem.com However, advanced methods have shown significant improvements. Microwave-assisted synthesis allows for rapid, high-throughput synthesis of compound libraries, which is invaluable for accelerating drug discovery. nih.gov Similarly, ultrasonic irradiation has been shown to improve the efficiency and scalability of pyrazolo[1,5-a]pyrimidine synthesis, making it suitable for larger-scale production for pharmaceutical and research applications. nih.gov The development of robust synthetic protocols that provide excellent pharmacokinetic profiles is essential for producing chemical probes suitable for in vivo biological studies. nih.gov
Advanced Spectroscopic and Crystallographic Elucidation of 4 Methylpyrazolo 1,5 a Pyrimidin 7 4h One
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation and Tautomeric Equilibrium Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules in solution. For 4-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one, NMR studies are crucial for confirming the core structure and identifying the specific isomeric form. The pyrazolo[1,5-a]pyrimidine (B1248293) scaffold can exist in different tautomeric forms, and methylation at the N-4 position fixes the molecule in the 7(4H)-one tautomeric state. nih.govacs.org
The proton (¹H) and carbon-13 (¹³C) NMR spectra provide a detailed map of the chemical environment of each atom in the molecule. The chemical shifts are indicative of the electronic environment, with specific resonances corresponding to the pyrazole (B372694) and pyrimidinone rings.
In the ¹H NMR spectrum, the protons on the heterocyclic core exhibit characteristic signals. The pyrazole ring protons, H-2 and H-3, typically appear as singlets or doublets depending on substitution, while the pyrimidine (B1678525) ring protons, H-5 and H-6, often present as a pair of doublets due to vicinal coupling. bme.hu The N-methyl group (N-CH₃) at the 4-position introduces a characteristic singlet, typically in the range of 3.3-3.6 ppm.
The ¹³C NMR spectrum provides information on all carbon atoms. The carbonyl carbon (C-7) is particularly diagnostic, appearing at a downfield chemical shift, often in the range of 155-160 ppm. acs.orgbme.hu The chemical shift of the methyl carbon can help distinguish between isomers. researchgate.net Detailed analysis, often aided by computational studies, allows for the unambiguous assignment of all carbon signals. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are approximate values based on related structures and may vary depending on the solvent and experimental conditions.
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) | Key Correlations |
| C-2 | H-2: ~8.0 (d) | ~148 | HMBC to C-3, C-3a |
| C-3 | H-3: ~6.5 (d) | ~104 | HMBC to C-2, C-3a, C-7a |
| C-3a | - | ~151 | HMBC from H-2, H-3 |
| N-CH₃ | ~3.4 (s) | ~35 | HMBC to C-7, C-5 |
| C-5 | H-5: ~7.8 (d) | ~153 | COSY with H-6; HMBC from N-CH₃ |
| C-6 | H-6: ~6.0 (d) | ~95 | COSY with H-5 |
| C-7 | - | ~156 | HMBC from N-CH₃, H-5, H-6 |
| C-7a | - | ~138 | HMBC from H-2, H-3 |
While 1D NMR provides initial data, 2D NMR experiments are indispensable for confirming the complex structure of this compound.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling networks. A key expected correlation would be between the H-5 and H-6 protons on the pyrimidine ring, confirming their adjacency. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of protonated carbons. For instance, it would link the H-2 signal to the C-2 signal, H-3 to C-3, H-5 to C-5, H-6 to C-6, and the methyl protons to the methyl carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for mapping the carbon skeleton by identifying long-range (2-3 bond) couplings between protons and carbons. Key correlations would include the N-methyl protons to the carbonyl carbon (C-7) and the C-5 carbon, and the H-2 proton to carbons C-3a and C-7a, thus connecting the two rings. researchgate.net
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's conformation. nih.govnih.gov For this compound, a NOESY experiment would be expected to show a cross-peak between the N-methyl protons and the H-5 proton, confirming the regiochemistry of methylation. nih.gov
Mass Spectrometry (MS) for Molecular Formula Verification and Fragmentation Pathway Research
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound and providing clues about its structure through fragmentation analysis. sapub.org
HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition of this compound. The molecular formula of the compound is C₇H₇N₃O. HRMS can distinguish its exact mass from other combinations of atoms that might have the same nominal mass. nih.govmdpi.com
Calculated Monoisotopic Mass for C₇H₇N₃O [M+H]⁺: 150.0662
Observed Mass: An experimental value within a few parts per million (ppm) of the calculated mass would confirm the molecular formula.
In tandem mass spectrometry (MS/MS), the molecular ion (or a protonated adduct) is isolated and fragmented by collision-induced dissociation. The resulting fragment ions provide information about the structural subunits of the molecule. researchgate.net The fragmentation of the pyrazolo[1,5-a]pyrimidine core typically involves characteristic losses.
For this compound, the fragmentation pathway could include:
Loss of CO: A common fragmentation for cyclic ketones and amides, leading to a fragment ion corresponding to the loss of 28 Da.
Loss of CH₃NCO: Cleavage of the pyrimidinone ring could result in the loss of the methyl isocyanate group.
Retro-Diels-Alder (RDA) type reactions: Fused heterocyclic systems can undergo RDA reactions, leading to the cleavage of the pyrimidine ring.
Cleavage of the pyrazole ring: Subsequent fragmentation could involve the breakdown of the more stable pyrazole ring, often through the loss of N₂ or HCN.
Analysis of these fragmentation patterns allows for the confirmation of the connectivity of the pyrazole and pyrimidinone rings. sapub.orgresearchgate.net
Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of the chemical bonds. It is an effective tool for identifying the functional groups present in a molecule. d-nb.info For this compound, the IR spectrum would be dominated by absorptions corresponding to the amide functional group and the aromatic-like heterocyclic rings.
Table 2: Characteristic IR Absorption Bands for this compound
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Description |
| C-H stretching (aromatic/heteroaromatic) | 3000 - 3100 | Stretching of C-H bonds on the pyrazole and pyrimidine rings. |
| C-H stretching (aliphatic) | 2850 - 3000 | Stretching of C-H bonds of the N-methyl group. |
| C=O stretching (amide) | 1650 - 1680 | A strong, characteristic absorption due to the carbonyl group at C-7. bme.hu |
| C=N and C=C stretching | 1500 - 1640 | Multiple bands corresponding to the stretching vibrations within the fused ring system. |
| C-N stretching | 1200 - 1350 | Stretching vibrations of the various C-N bonds in the rings. |
The most prominent and diagnostic peak in the IR spectrum would be the strong carbonyl (C=O) absorption, confirming the presence of the 7-oxo functionality. bme.hu The absence of a broad N-H stretching band around 3200-3400 cm⁻¹ further confirms that the nitrogen at position 4 is substituted with the methyl group. bme.hu
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Photophysical Characterization
The electronic absorption and emission properties of the pyrazolo[1,5-a]pyrimidine scaffold are of significant interest for applications in fluorescent probes and optical materials. rsc.org The UV-Vis spectrum of these compounds is characterized by electronic transitions within the bicyclic aromatic system. The photophysical behavior, including absorption and emission wavelengths and quantum yields, is highly tunable based on the nature and position of substituents on the heterocyclic core. rsc.orgrsc.org
Studies on various pyrazolo[1,5-a]pyrimidine derivatives reveal that their optical properties are governed by intramolecular charge transfer (ICT) states. rsc.org Electron-donating groups (EDGs) attached to the fused ring system, particularly at position 7, generally enhance both absorption and emission intensities. rsc.org Conversely, electron-withdrawing groups (EWGs) tend to result in lower intensities. rsc.org
For the parent pyrazolo[1,5-a]pyrimidin-7(4H)-one structure, the electronic transitions are primarily of π-π* character, which is typical for such aromatic systems. The introduction of a methyl group at the N4 position, as in this compound, is expected to have a modest effect on the electronic transitions compared to more electronically active substituents. The N-methylation fixes the molecule in the pyrimidin-7(4H)-one tautomeric form, which influences the electronic distribution and, consequently, the absorption and emission profile. Research on a related N-methylated analogue showed that locking the tautomeric form and removing the N-H hydrogen bond donor capability can significantly impact its biological activity, which is intrinsically linked to its electronic properties. nih.govacs.org
A comprehensive study on a family of related 7-substituted 2-methylpyrazolo[1,5-a]pyrimidines demonstrated a wide range of photophysical properties. rsc.org While specific data for the 4-methyl derivative is not detailed, the general findings for the scaffold are instructive. For instance, derivatives showed tunable properties with molar absorptivity (ε) ranging from 3,320 M⁻¹ cm⁻¹ to 20,593 M⁻¹ cm⁻¹ and fluorescence quantum yields (ΦF) from 0.01 to as high as 0.97, depending on the substitution pattern. rsc.org
Table 1: Representative Photophysical Data for Substituted Pyrazolo[1,5-a]pyrimidine Derivatives
| Compound (Substitution) | Molar Absorptivity (ε) (M⁻¹ cm⁻¹) | Quantum Yield (ΦF) |
| 7-(4-Pyridyl)-2-methyl | Not Specified | 0.18 (Solid State) |
| 7-(2,4-Dichlorophenyl)-2-methyl | Not Specified | Not Specified |
| 7-(Phenyl)-2-methyl | Not Specified | Not Specified |
| 7-(4-Methoxyphenyl)-2-methyl | 20,593 | 0.97 |
This table presents data for related compounds to illustrate the range of photophysical properties of the pyrazolo[1,5-a]pyrimidine scaffold, as detailed in reference rsc.org.
X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions
X-ray crystallography provides definitive proof of the molecular structure of this compound in the solid state, confirming its specific tautomeric form and revealing detailed insights into its three-dimensional arrangement and intermolecular interactions.
The synthesis of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives is typically achieved through a one-step cyclocondensation reaction between an appropriate aminopyrazole and a β-ketoester. nih.govacs.org The general procedure involves refluxing the reactants in a solvent such as toluene (B28343) or acetic acid. nih.gov
Single crystals suitable for X-ray diffraction analysis are commonly obtained through slow evaporation or recrystallization from common organic solvents. For a closely related analogue, single crystals were successfully grown, which allowed for the unambiguous determination of the compound's tautomeric structure. nih.govacs.org This structural confirmation is crucial, as the pyrazolo[1,5-a]pyrimidin-7(4H)-one core can exist in three plausible tautomeric forms. nih.gov The X-ray analysis confirmed that the molecule exists predominantly as the 7(4H)-one tautomer. nih.govacs.org
There are no specific studies on the polymorphism of this compound found in the reviewed literature. Polymorphism, the ability of a compound to crystallize in more than one distinct crystal structure, can significantly affect the physical properties of a material. While different synthetic and crystallization conditions are employed for this class of compounds, dedicated studies to identify and characterize potential polymorphs of the title compound have not been reported. nih.govnih.gov
The solid-state architecture of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives is significantly influenced by hydrogen bonding. In the crystal structure of the parent scaffold (without the N4-methyl group), the presence of the N4-H proton acts as a hydrogen bond donor, typically forming strong N-H···O=C hydrogen bonds. These interactions link molecules into dimers or extended chains, which are fundamental motifs in their crystal packing.
For this compound, the methylation at the N4 position removes this classical hydrogen bond donor capability. nih.govacs.org Consequently, its crystal packing is dictated by weaker interactions, such as C-H···O and C-H···N hydrogen bonds, as well as π-π stacking interactions between the heterocyclic rings.
In the crystal structure of a related pyrazolo[3,4-d]pyrimidine, molecules were observed to form dimers linked by N-H···N hydrogen bonds. monash.edu These dimers were further arranged into chains and connected by weaker C-H···N interactions. monash.edu Although a different isomer, this highlights the importance of such interactions in directing the crystal packing of related heterocyclic systems. For the N-methylated pyrazolo[1,5-a]pyrimidin-7(4H)-one, the loss of the primary N-H donor means that the crystal packing would rely more heavily on interactions involving the pyrazole and pyrimidine ring protons and the carbonyl oxygen and ring nitrogen atoms as acceptors. The specific analysis of the crystal structure of an analogue confirmed the 7(4H)-one tautomer, providing precise bond lengths and angles that define the molecular geometry. nih.gov
Reactivity Profiles and Chemical Derivatization of 4 Methylpyrazolo 1,5 a Pyrimidin 7 4h One
Electrophilic and Nucleophilic Substitution Reactions on the Pyrazolo[1,5-a]pyrimidin-7(4H)-one Core
The pyrazolo[1,5-a]pyrimidine (B1248293) nucleus exhibits distinct regioselectivity in substitution reactions. The electron-rich nature of the pyrazole (B372694) moiety makes it the primary site for electrophilic attack, whereas the pyrimidine (B1678525) ring is the target for nucleophiles.
Electrophilic Substitution: Electrophilic aromatic substitution reactions preferentially occur at the C3 position of the pyrazolo[1,5-a]pyrimidine core. nih.gov This high regioselectivity is attributed to the electronic distribution within the fused ring system.
Halogenation: The C3 position can be selectively halogenated using various reagents. Protocols using N-halosuccinimides (NXS) are effective for introducing halogens. nih.govtandfonline.com For instance, selective mono- and di-iodination can be achieved by controlling the stoichiometric ratio of N-iodosuccinimide (NIS). tandfonline.com A highly efficient and environmentally friendly method for C3-halogenation (iodination, bromination, and chlorination) utilizes a hypervalent iodine(III) reagent with potassium halides in water at ambient temperature. rsc.org This method has been shown to be highly regioselective for the C3 position. rsc.org
Nitration: The position of nitration is highly dependent on the reaction conditions. documentsdelivered.comresearchgate.net Using a mixture of nitric and sulfuric acids results in substitution at the C3 position, yielding the 3-nitro derivative. documentsdelivered.comresearchgate.net In contrast, employing nitric acid in acetic anhydride (B1165640) directs the substitution to the C6 position of the pyrimidine ring. documentsdelivered.comresearchgate.net
Chalcogenation: An electrochemical method has been developed for the regioselective C3-chalcogenation (selenylation and sulfenylation) of the pyrazolo[1,5-a]pyrimidine scaffold via a radical cross-coupling reaction. chemrxiv.org
| Reaction Type | Reagent(s) | Position of Substitution | Reference |
|---|---|---|---|
| Bromination | N-Bromosuccinimide (NBS) | C3 | nih.govtandfonline.com |
| Iodination | N-Iodosuccinimide (NIS) | C3 | tandfonline.com |
| Halogenation (I, Br, Cl) | PIDA / KX (X=I, Br, Cl) in H₂O | C3 | rsc.org |
| Nitration | HNO₃ / H₂SO₄ | C3 | documentsdelivered.comresearchgate.net |
| Nitration | HNO₃ / Acetic Anhydride | C6 | documentsdelivered.comresearchgate.net |
| Selenylation | Diaryl diselenides (electrochemical) | C3 | chemrxiv.org |
Nucleophilic Substitution: Nucleophilic aromatic substitution (NAS) typically occurs at the C5 and C7 positions of the pyrazolo[1,5-a]pyrimidine ring, which are electron-deficient. nih.gov For the 4-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one, the C7 position is a carbonyl, but it can be converted into a better leaving group, such as a chlorine atom, to facilitate NAS. The reaction of 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine (B1454215) with morpholine (B109124) demonstrates selective substitution at the C7 position, highlighting its greater reactivity. nih.gov This allows for the introduction of various functionalities, including aromatic amines, alkylamines, and alkoxides. nih.gov
Functional Group Interconversions and Selective Modifications on the 4-Methyl Derivative
A key strategy for diversifying the this compound scaffold involves the interconversion of the C7-keto group. This carbonyl functionality can be transformed into a versatile leaving group, most commonly a chlorine atom, by treatment with reagents like phosphorus oxychloride (POCl₃). nih.gov
The resulting 7-chloro-4-methylpyrazolo[1,5-a]pyrimidine intermediate becomes a valuable precursor for a wide range of subsequent modifications:
Nucleophilic Substitution: The C7-chloro group can be readily displaced by various nucleophiles, such as amines (e.g., morpholine) or alkoxides, to generate a library of C7-substituted analogs. nih.govnih.gov
Cross-Coupling Reactions: The chloro group serves as a handle for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nih.gov
Additionally, the pyrimidine ring itself can undergo reduction. Studies on the related tetrazolo[1,5-a]pyrimidine (B1219648) system have shown that hydrogenation can lead to the formation of di- or tetrahydropyrimidines, suggesting that the pyrimidine moiety of the target compound could potentially be reduced under specific catalytic conditions. beilstein-archives.org
Regioselectivity and Stereoselectivity in the Derivatization of this compound
Regioselectivity: The derivatization of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core is characterized by high regioselectivity, which is crucial for the controlled synthesis of specific isomers.
Electrophilic Attack: As established, electrophiles almost exclusively target the C3 position of the pyrazole ring, a preference that holds true across various reactions like halogenation and nitration under acidic conditions. rsc.orgdocumentsdelivered.comchemrxiv.org
Nucleophilic Attack: In precursors where both C5 and C7 positions bear leaving groups, the C7 position generally exhibits higher reactivity towards nucleophiles. nih.gov
Cycloaddition: 1,3-dipolar cycloaddition reactions also show strong regiochemical control. The reaction of pyrazolo[1,5-a]pyrimidines with arylnitrile oxides occurs specifically across the C3–C4 double bond of the pyrazole ring, leading to a single regioisomeric isoxazolidine (B1194047) product. sctunisie.orgsctunisie.org
Stereoselectivity: Stereoselectivity becomes relevant in reactions that create new chiral centers. The 1,3-dipolar cycloaddition of nitrile oxides to the pyrazolo[1,5-a]pyrimidine core has been reported to be 100% stereoselective, yielding a single stereoisomer of the resulting isoxazolidine-fused product. sctunisie.org
Transition Metal-Catalyzed Cross-Coupling Reactions for Structural Diversification
Transition metal-catalyzed cross-coupling reactions are powerful tools for the structural diversification of the pyrazolo[1,5-a]pyrimidine scaffold, enabling the introduction of aryl, alkyl, vinyl, and alkynyl groups. nih.govrsc.org These methods are essential for building molecular complexity and are widely used in the synthesis of analogs for medicinal chemistry. nih.gov
A common strategy involves the initial halogenation of the core, either at the C3 position via electrophilic substitution or at the C7 position by converting the ketone. nih.govnih.gov The resulting halo-substituted pyrazolopyrimidinone (B8486647) serves as the substrate for various palladium-catalyzed reactions.
| Reaction Type | Coupling Partner | Typical Catalyst/Conditions | Position of Coupling | Reference |
|---|---|---|---|---|
| Suzuki-Miyaura Coupling | Boronic acids/esters | Pd(PPh₃)₄, Na₂CO₃ | C7 (from C7-Cl) | nih.gov |
| Suzuki-Miyaura Coupling | Boronic acids/esters | Palladium catalysts | C3 (from C3-X) | nih.gov |
| Sonogashira Coupling | Terminal alkynes | Palladium catalysts | Halogenated core | nih.gov |
| Heck Coupling | Alkenes | Palladium catalysts | Halogenated core | nih.gov |
| Buchwald-Hartwig Amination | Amines | Palladium catalysts | C7 (from C7-Cl) | nih.gov |
Exploration of Cycloaddition Reactions and Ring Expansions/Contractions
The pyrazolo[1,5-a]pyrimidine core can participate in pericyclic reactions, offering pathways to novel fused heterocyclic systems.
1,3-Dipolar Cycloaddition: The most studied reaction in this class is the 1,3-dipolar cycloaddition of nitrile oxides. This reaction proceeds regioselectively with the C3–C4 double bond of the pyrazole ring acting as the dipolarophile. sctunisie.orgsctunisie.org The outcome is the formation of a five-membered isoxazolidine ring fused to the parent scaffold, a structure of interest for preparing new biologically active compounds. sctunisie.org
Ring Transformations: While less common, transformations of the pyrimidine ring can occur. Hydrogenation of the closely related tetrazolo[1,5-a]pyrimidines can result in the reduction of the pyrimidine ring to form 2-aminopyrimidines or saturated 4,5,6,7-tetrahydrotetrazolo[1,5-a]pyrimidines, depending on the substrate and conditions. beilstein-archives.org This indicates the potential for accessing di- or tetrahydro-pyrazolo[1,5-a]pyrimidinone derivatives from the parent compound through catalytic hydrogenation.
Design and Synthesis of Analogs for Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies
The this compound scaffold is a "privileged structure" in medicinal chemistry, and extensive derivatization has been performed to explore its SAR and SPR. nih.govrsc.orgbme.hu
Antitubercular Agents: A significant body of research has focused on the SAR of pyrazolo[1,5-a]pyrimidin-7(4H)-one analogs against Mycobacterium tuberculosis. nih.govresearchgate.netacs.org These studies involve the synthesis of focused libraries where substituents at the C2, C3, and C5 positions are systematically varied. nih.govacs.org For example, methylation of the N4-H or O7-keto group was found to cause a loss of antitubercular activity, highlighting the importance of the N4-H as a hydrogen bond donor. nih.govresearchgate.net
Kinase Inhibitors: The scaffold is a well-known core for various protein kinase inhibitors. nih.govrsc.orgekb.eg Analogs are designed to act as ATP-competitive or allosteric inhibitors, with applications in cancer therapy. nih.govekb.eg For instance, pyrazolo[1,5-a]pyrimidin-7-yl phenyl amides have been optimized as anti-proliferative agents that selectively target checkpoint-deficient cancer cells. nih.govnih.gov
Structure-Property Relationship (SPR) Studies: The photophysical properties of the pyrazolo[1,5-a]pyrimidine core have been tuned for applications as fluorophores. By introducing different electron-donating and electron-withdrawing groups at the C7 position, researchers can modulate the absorption and emission spectra of the compounds, demonstrating a clear SPR. rsc.org
| Target Application | Key Structural Modifications | Observed Effect on Activity/Property | Reference |
|---|---|---|---|
| Antitubercular Activity | Methylation of N4-H or O7-keto | Loss of activity, suggesting N4-H is a key pharmacophore feature. | nih.govresearchgate.net |
| Antitubercular Activity | Varying aryl/alkyl groups at C2 and C5 | Substantial improvements in activity achieved with specific substitutions. | nih.gov |
| Anti-proliferative (Cancer) | Optimization of amide/carbamate at C7 | Improved potency and selectivity against p21-deficient cell lines. | nih.govnih.gov |
| Kinase Inhibition (PI3Kδ) | Morpholine at C7, various groups at C5 | Development of novel, selective PI3Kδ inhibitors. | nih.gov |
| Fluorescence (SPR) | Electron-donating/withdrawing groups at C7 | Tuning of photophysical properties (absorption/emission). | rsc.org |
Computational Chemistry and Theoretical Investigations of 4 Methylpyrazolo 1,5 a Pyrimidin 7 4h One
Quantum Chemical Calculations for Electronic Structure and Molecular Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 4-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one, these methods elucidate its electronic structure, molecular geometry, and spectroscopic properties. By solving approximations of the Schrödinger equation, researchers can determine electron distribution, molecular orbital energies, and other key parameters that dictate the molecule's behavior and reactivity.
The pyrazolo[1,5-a]pyrimidin-7(4H)-one core can exist in several tautomeric forms, which can significantly influence its biological activity as different tautomers may interact uniquely with target proteins. nih.govacs.org The core scaffold has three plausible tautomers: the N4-H keto form (4a), the O-H enol form (4b), and the N1-H keto form (4c). nih.govacs.org
Density Functional Theory (DFT) is a widely used computational method to assess the relative stability of these tautomers. jocpr.com By calculating the Gibbs free energy of each isomer in the gas phase and in various solvents, the most stable form can be predicted. jocpr.comresearchgate.net Studies on analogous heterocyclic systems have shown that the relative stability of tautomers is strongly influenced by intramolecular interactions and the surrounding solvent environment. jocpr.comresearchgate.net For instance, in a study on a related pyrimidine-one derivative, DFT calculations at the B3LYP/6-31++G(d,p) level of theory showed that one tautomer was more stable than others, particularly in polar solvents like water. jocpr.com
Experimental work on a derivative, 3-(4-Fluorophenyl)-5-(4-methoxyphenyl)-2-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one, confirmed through single-crystal X-ray diffraction that it exists as the N4-H keto tautomer (analogous to 4a) in its crystalline form. nih.govacs.org To probe the importance of these tautomeric forms, synthetic strategies have been employed to "lock" the molecule into a specific form. O-methylation forces the compound into the enol tautomer (4b), while N-methylation at the N4 position confines it to the keto form (4a). nih.govacs.org In one study, these methylated analogues led to a loss of antitubercular activity, highlighting the critical role of the specific tautomeric configuration and its hydrogen-bonding capability for biological function. nih.gov
Table 1: Plausible Tautomers of the Pyrazolo[1,5-a]pyrimidin-7(4H)-one Core This table is illustrative of the tautomeric forms discussed in the literature. Energetic data would be derived from specific DFT calculations which are not available in the provided search results.
| Tautomer Name | Description | Key Structural Feature |
| 4a | 4H-keto form | Hydrogen on N4 |
| 4b | 7-OH-enol form | Hydroxyl group at C7 |
| 4c | 1H-keto form | Hydrogen on N1 |
Frontier Molecular Orbital (FMO) theory is a key concept in predicting a molecule's reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.org The energy and spatial distribution of these orbitals indicate where a molecule is most likely to act as an electron donor (nucleophile) or an electron acceptor (electrophile). researchgate.net
For this compound, the HOMO is expected to be distributed across the electron-rich pyrazole (B372694) and pyrimidine (B1678525) rings, while the LUMO would likely be centered on the electron-deficient portions of the molecule, such as the carbonyl group and adjacent atoms. The energy gap between the HOMO and LUMO is an indicator of the molecule's chemical stability; a large gap suggests high stability and low reactivity, while a small gap suggests it is more prone to chemical reactions.
FMO analysis can predict the regioselectivity and stereoselectivity of various reactions, such as cycloadditions. imperial.ac.uk By examining the orbital coefficients and symmetry of the HOMO of one reactant and the LUMO of the other, one can predict whether the interaction will be constructive (leading to a reaction) and at which sites the new bonds will form. wikipedia.orgimperial.ac.uk While specific FMO calculations for this compound are not detailed in the provided results, this methodology is a standard tool for understanding its reactivity in synthetic transformations.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Effects
While quantum calculations provide insight into static molecular properties, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time. MD simulations model the movements of atoms and molecules, providing crucial information on conformational flexibility, solvent interactions, and the stability of ligand-protein complexes. rsc.org
For this compound, MD simulations can be used to explore its accessible conformations in an aqueous environment. This is particularly important for understanding how the molecule might adapt its shape upon entering a protein's binding site. The simulations track the trajectory of the molecule, revealing stable and transient conformations and the energetic barriers between them. mdpi.com Furthermore, MD can explicitly model the surrounding solvent molecules, showing how water molecules form hydrogen bonds and influence the solute's structure and dynamics.
In the context of drug design, MD simulations are often used to refine and validate results from molecular docking. rsc.org After docking a pyrazolo[1,5-a]pyrimidine (B1248293) derivative into a target protein, an MD simulation of the complex can assess the stability of the predicted binding pose and calculate the binding free energy more accurately. rsc.org
Molecular Docking and Ligand-Target Interaction Modeling for Mechanistic Insights
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.gov This method is instrumental in structure-based drug design for identifying potential drug candidates and understanding their mechanism of action at a molecular level. Numerous studies have employed molecular docking to investigate the interactions of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives with various biological targets. nih.govnih.govnih.gov
These derivatives have been identified as inhibitors of several protein kinases, which are crucial targets in cancer therapy. nih.govbiorxiv.org Docking studies reveal that the pyrazolo[1,5-a]pyrimidine scaffold often acts as a "hinge-binder," forming key hydrogen bonds with the backbone of the kinase hinge region, a critical interaction for many kinase inhibitors. biorxiv.orgmdpi.com
For example, docking studies of pyrazolo[1,5-a]pyrimidine derivatives as Dipeptidyl Peptidase 4 (DPP-4) inhibitors confirmed that the core structure interacts with the S1 pocket of the enzyme. nih.gov In another study targeting Casein Kinase 2 (CK2), the pyrazolo[1,5-a]pyrimidine core was shown to form a hinge interaction with the backbone nitrogen of Val116. biorxiv.org These studies often identify specific amino acid residues that are crucial for binding, such as through hydrogen bonds, hydrophobic interactions, or π-π stacking, providing a rationale for the observed structure-activity relationships (SAR). nih.govekb.eg
Table 2: Examples of Molecular Docking Targets for Pyrazolo[1,5-a]pyrimidine Scaffolds
| Target Protein | Disease Area | Key Interaction Insights |
| Dipeptidyl Peptidase 4 (DPP-4) nih.govnih.gov | Diabetes | Core scaffold interacts with the S1 pocket. |
| Casein Kinase 2 (CK2) biorxiv.org | Cancer | Pyrimidine ring forms hinge interaction with Val116. |
| Checkpoint kinase 1 (Chk1) researchgate.net | Cancer | Used to build predictive QSAR models. |
| Pim-1/2 Kinase researchgate.net | Cancer | Explored structural requirements for inhibition. |
| Mycobacterium tuberculosis targets nih.gov | Tuberculosis | Mechanism unrelated to cell-wall biosynthesis or iron uptake. |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling Methodologies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques used to correlate the chemical structure of compounds with their biological activity or physicochemical properties, respectively. researchgate.net These models are built by calculating a set of molecular descriptors (numerical representations of chemical structure) and using statistical methods to find a mathematical relationship between these descriptors and an observed activity or property. researchgate.net
Several QSAR studies have been performed on pyrazolo[1,5-a]pyrimidine derivatives to understand the structural requirements for their inhibitory activity against targets like Chk1 and Pim-1 kinases. researchgate.netresearchgate.net In a typical QSAR study, molecular descriptors representing various aspects of the molecule—such as steric (e.g., molecular volume), electronic (e.g., partial charges), and topological (e.g., connectivity indices) properties—are calculated for a series of compounds. researchgate.net
Statistical methods like Multiple Linear Regression (MLR) or more advanced machine learning techniques such as Support Vector Machines (SVM) are then used to create a predictive model. researchgate.net For pyrazolo[1,5-a]pyrimidine inhibitors of Chk1, a QSAR model was developed using SVM, which showed good predictive performance. researchgate.net These models are valuable for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts toward more potent molecules.
Reaction Pathway Modeling and Transition State Characterization
Computational chemistry can also be used to investigate the mechanisms of chemical reactions, including the synthesis of the this compound core. The general synthesis often involves a one-step cyclocondensation reaction between an aminopyrazole and a β-ketoester or a related compound. nih.govacs.org
Reaction pathway modeling uses quantum chemical methods, typically DFT, to map out the potential energy surface of a reaction. This involves locating the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.
By characterizing the transition state structures, chemists can gain a detailed understanding of the bond-forming and bond-breaking processes. This allows for the elucidation of the reaction mechanism, identification of the rate-determining step, and prediction of how changes in reactants, catalysts, or solvents might affect the reaction rate and outcome. mdpi.com While specific studies on the transition state characterization for the synthesis of this compound were not found in the search results, this methodology is a powerful tool for optimizing synthetic routes and explaining observed regioselectivity or stereoselectivity in the formation of heterocyclic systems. bme.husemanticscholar.org
Prediction and Interpretation of Spectroscopic Data through Computational Approaches
The prediction and interpretation of spectroscopic data for novel compounds are significantly enhanced by computational chemistry. For molecules like this compound, theoretical calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful tool to complement experimental findings. These computational approaches allow for the assignment of spectroscopic signals, the understanding of electronic transitions, and the prediction of spectral features for different isomers or tautomers.
While specific, in-depth computational studies focused solely on the spectroscopic properties of this compound are not extensively detailed in the public domain, the methodologies applied to structurally similar pyrazolo[1,5-a]pyrimidine derivatives provide a clear framework for how such an analysis would be conducted.
A critical initial step in the computational investigation of pyrazolo[1,5-a]pyrimidin-7(4H)-ones is the consideration of tautomerism. The core scaffold can exist in several tautomeric forms, and identifying the most stable tautomer is essential for accurate spectral predictions. For instance, studies on related pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives have identified three plausible tautomers, with single-crystal X-ray diffraction confirming the predominant form in the solid state for certain analogues. nih.gov Computational methods can calculate the relative energies of these tautomers to predict the most likely structure in a given environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations are highly effective in predicting ¹H and ¹³C NMR chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is a standard and reliable approach for this purpose, often used in conjunction with a DFT functional such as B3LYP and a suitable basis set (e.g., 6-311++G(d,p)). researchgate.net The accuracy of these predictions is benchmarked against experimental data. For related pyrazolo[3,4-d]pyrimidines, DFT calculations have been successfully used to model geometrical parameters and, by extension, their NMR spectra. mdpi.com By comparing the calculated chemical shifts with experimental values, a definitive assignment of each proton and carbon atom in the molecule can be achieved.
Vibrational Spectroscopy (FTIR and Raman): Computational methods are also employed to simulate vibrational spectra (Infrared and Raman). The process involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies at the same level of theory. These calculated frequencies are often scaled by a factor to correct for anharmonicity and limitations in the theoretical model, improving the agreement with experimental data. nih.gov For example, in a study on 4-amino pyrazolo(3,4-d)pyrimidine, vibrational frequencies were calculated using the B3LYP/6-311+G**(d,p) method and showed good agreement with experimental FTIR and Raman spectra after scaling. nih.gov Such analysis allows for the detailed assignment of vibrational modes, such as C=O stretching, N-H bending, and various ring vibrations. For pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives, characteristic experimental IR absorption bands for the NH and carbonyl groups are reported around 3232 cm⁻¹ and 1653 cm⁻¹, respectively. bme.hu
Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for predicting electronic absorption spectra (UV-Vis). researchgate.net This method calculates the energies of electronic transitions between molecular orbitals. Studies on other pyrazolo[1,5-a]pyrimidines have utilized TD-DFT to interpret their absorption and emission properties. rsc.orgnih.gov These calculations have shown that the electronic transitions are influenced by substituents on the pyrazolopyrimidine core, with electron-donating groups often leading to shifts in the absorption maxima. researchgate.netrsc.orgnih.gov The analysis helps in assigning observed absorption bands to specific electronic transitions, such as π→π* or n→π* transitions, and understanding the intramolecular charge transfer (ICT) characteristics of the molecule. rsc.orgnih.govrsc.org
The following tables illustrate how predicted spectroscopic data for a pyrazolo[1,5-a]pyrimidine derivative are typically presented and compared with experimental values. The data shown here is for a related compound, 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one, as a representative example from the literature. mdpi.com
Table 1: Illustrative Comparison of Experimental and Calculated ¹H and ¹³C NMR Chemical Shifts (ppm) for a Related Pyrazolopyrimidine Derivative Data is for 3-methyl-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one mdpi.com
| Atom | Experimental ¹H | Calculated ¹H | Experimental ¹³C | Calculated ¹³C |
| C3-CH₃ | 2.56 | 2.50 | 14.1 | 14.5 |
| C4=O | - | - | 157.0 | 156.8 |
| C4a | - | - | 137.9 | 137.5 |
| C6 | 8.01 | 7.95 | 134.6 | 134.2 |
| C7a | - | - | 154.2 | 153.9 |
| N5-H | 12.10 | 11.98 | - | - |
Table 2: Illustrative Comparison of Selected Experimental and Calculated Vibrational Frequencies (cm⁻¹) for a Related Pyrazolopyrimidine Derivative Data is for 4-amino pyrazolo(3,4-d)pyrimidine nih.gov
| Assignment | Experimental FT-IR | Calculated FT-IR | Experimental Raman | Calculated Raman |
| N-H str. (asym) | 3421 | 3425 | - | - |
| N-H str. (sym) | 3325 | 3330 | - | - |
| C-H str. | 3100 | 3105 | 3102 | 3108 |
| C=N str. | 1645 | 1650 | 1648 | 1652 |
| NH₂ scis. | 1605 | 1610 | - | - |
Mechanistic Investigations of Biological Interactions of 4 Methylpyrazolo 1,5 a Pyrimidin 7 4h One in Research Models
Enzyme Inhibition Mechanism Studies
Research into the biological activities of 4-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one and its analogues has predominantly centered on their ability to inhibit various enzymes. These studies have revealed specific molecular interactions and inhibition profiles against kinases and a unique modulation mechanism involving a bacterial hydroxylase.
Characterization of Kinase Inhibition Profiles and Binding Modes
The pyrazolo[1,5-a]pyrimidine (B1248293) core is a well-established "hinge-binding" scaffold for the development of protein kinase inhibitors. biorxiv.org Kinases are a large family of enzymes that play critical roles in cellular signaling, and their dysregulation is implicated in diseases like cancer. nih.gov Derivatives of the pyrazolo[1,5-a]pyrimidine scaffold have been identified as potent inhibitors of a range of protein kinases, often functioning as ATP-competitive inhibitors. nih.gov
The binding mode typically involves the formation of hydrogen bonds between the nitrogen atoms of the pyrazolo[1,5-a]pyrimidine ring system and the hinge region of the kinase's ATP-binding pocket. nih.gov For instance, in studies on Tropomyosin Receptor Kinase (Trk) inhibitors, the N1 atom of the scaffold was found to form a critical hydrogen bond with the Met592 residue in the hinge region. nih.gov Similarly, structure-activity relationship (SAR) studies on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors highlighted the importance of the scaffold in fitting effectively within the enzyme's active site. ekb.eg
Modifications at various positions of the pyrazolo[1,5-a]pyrimidine ring system allow for the fine-tuning of potency and selectivity. nih.gov These substitutions can create additional hydrogen bonds, hydrophobic interactions, and π–π stacking, enhancing the binding affinity for specific kinase targets. nih.gov While the general scaffold is extensively studied, specific kinase inhibition profiles and binding mode data for the this compound derivative are not extensively detailed in the reviewed literature. However, the foundational mechanism of action is based on the core scaffold's interaction with the kinase hinge region.
Table 1: Examples of Kinase Inhibition by the Pyrazolo[1,5-a]pyrimidine Scaffold
| Kinase Target | Interacting Residue (Example) | Binding Mode | Reference |
|---|---|---|---|
| Tropomyosin Receptor Kinase (Trk) | Met592 | Hinge-binding, Hydrogen Bond | nih.gov |
| Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) | Not Specified | Active Site Binding | ekb.eg |
| Casein Kinase 2 (CK2) | Not Specified | Type-I, Hinge-binding | biorxiv.org |
Investigation of Phosphodiesterase Inhibition Mechanisms
Phosphodiesterases (PDEs) are enzymes that regulate intracellular signaling pathways by degrading cyclic nucleotides. While the pyrazolo[1,5-a]pyrimidine class of compounds has been noted for its potential to inhibit various enzymes, including PDE4, detailed mechanistic studies specifically for this compound are not available in the current scientific literature. nih.gov Further research is required to determine if this compound or its close analogues interact with phosphodiesterases and to elucidate any potential inhibitory mechanisms.
Mechanistic Studies of FAD-Dependent Hydroxylase (e.g., Rv1751) Modulation
A significant mechanism of action for pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives has been identified in the context of their antitubercular activity against Mycobacterium tuberculosis (Mtb). nih.gov Studies on this scaffold revealed that resistance in Mtb was conferred by mutations in a flavin adenine (B156593) dinucleotide (FAD)-dependent hydroxylase, specifically the enzyme Rv1751. nih.gov
The mechanism does not involve direct inhibition of the enzyme by the compound. Instead, Rv1751 acts on the pyrazolo[1,5-a]pyrimidin-7(4H)-one molecule itself. The enzyme promotes the catabolism of the compound through hydroxylation, using molecular oxygen. nih.gov When a mutation occurs in Rv1751, this metabolic breakdown of the compound is prevented, leading to the observed drug resistance. nih.gov This finding underscores a unique interaction where the bacterial enzyme metabolizes the compound, and loss of this function confers resistance, a crucial consideration in the development of antitubercular agents based on this scaffold. nih.gov
Receptor Binding and Modulation Mechanism Research
While enzyme inhibition has been a major focus, the interaction of this compound with cell surface and nuclear receptors is less understood.
Elucidation of G-Protein Coupled Receptor (GPCR) Interactions
G-Protein Coupled Receptors are a vast family of transmembrane receptors involved in a multitude of physiological processes. Based on the available scientific literature, there are no specific studies detailing the mechanistic interactions between this compound and any G-Protein Coupled Receptors. The binding and modulation mechanisms for this class of receptors remain an uninvestigated area for this particular compound.
Cellular Target Identification and Pathway Deconvolution
Unraveling the precise molecular targets and affected signaling pathways is fundamental to understanding the biological effects of this compound and its analogs. Researchers employ a variety of advanced techniques to identify direct binding partners and map the subsequent cascade of cellular events.
Modern "omics" technologies are crucial for generating unbiased, system-wide views of drug-protein and drug-metabolite interactions. For the pyrazolo[1,5-a]pyrimidine scaffold, several key methodologies have been utilized to identify and validate cellular targets.
Differential Scanning Fluorimetry (DSF) has been used as a rapid and sensitive assay to screen pyrazolo[1,5-a]pyrimidine derivatives against panels of kinases, identifying potent inhibitors by measuring shifts in protein thermal stability upon compound binding. biorxiv.org Furthermore, advanced cellular target engagement assays, such as the NanoBRET™ system, have been instrumental in confirming that these compounds interact with their intended targets within a live cell environment, providing robust evidence of cellular activity. biorxiv.org
Metabolomic analyses complement these approaches by assessing global changes in cellular metabolites following compound treatment. For example, studies on related pyrazolo[1,5-a]pyrimidin-7-one derivatives in macrophages have demonstrated modulation of lactate (B86563) production, indicating a significant impact on cellular metabolism that is linked to the compound's immunomodulatory effects. nih.gov
Table 1: Methodologies for Target Identification and Validation
| Technique | Principle | Application for Pyrazolo[1,5-a]pyrimidines | Reference |
| Differential Scanning Fluorimetry (DSF) | Measures changes in protein melting temperature upon ligand binding. | Rapidly screened a library of derivatives to identify potent inhibitors of Casein Kinase 2 (CK2) and other kinases. | biorxiv.org |
| NanoBRET™ Target Engagement Assay | A bioluminescence resonance energy transfer (BRET) based method to quantify compound binding to a target protein in live cells. | Confirmed robust cellular activity and target engagement for CK2 inhibitors, validating in-cell efficacy. | biorxiv.org |
| Metabolomic Analysis | Quantifies changes in small-molecule metabolites to assess metabolic pathway alterations. | Revealed that derivatives modulate lactate production in macrophages, linking immunomodulation to metabolic rewiring. | nih.gov |
The biological activity of the pyrazolo[1,5-a]pyrimidine scaffold is frequently traced to its ability to inhibit protein kinases and other enzymes that are central to cellular signaling and gene expression. rsc.org By inhibiting these targets, the compounds can trigger significant downstream changes in signaling cascades.
Research has shown that derivatives can act as inhibitors of histone demethylases like KDM5, enzymes that play a critical role in epigenetic regulation of gene expression. researchgate.net The scaffold is also the basis for potent inhibitors of the phosphoinositide 3-kinase (PI3K) family, particularly the PI3Kδ isoform, which is a crucial signaling molecule for the differentiation, proliferation, and survival of immune cells. nih.gov
In immunomodulatory models, related compounds have been found to inhibit the nuclear translocation of the Nrf2 transcription factor in LPS-stimulated macrophages. nih.gov Nrf2 is a master regulator of antioxidant responses, and its inhibition represents a key mechanistic event. Additionally, studies have pointed towards the modulation of mitogen-activated protein kinase (MAPK) pathways, such as JNK3, as a mechanism for the anti-inflammatory effects of related scaffolds. mdpi.com
Investigation of Molecular Mechanisms in Anti-Proliferative Research Models (e.g., cell cycle arrest, apoptosis pathways)
The pyrazolo[1,5-a]pyrimidine framework is a well-established "privileged scaffold" for the development of protein kinase inhibitors, which are central to modern targeted cancer therapy. nih.govrsc.org Protein kinases are frequently dysregulated in cancer, and their inhibition can halt cell proliferation and induce apoptosis. rsc.org
Derivatives of this scaffold have been shown to act as ATP-competitive inhibitors, binding to the hinge region of the kinase's ATP-binding site. biorxiv.orgmdpi.com This mode of action blocks the kinase from phosphorylating its downstream substrates, thereby disrupting signaling pathways that drive cell growth and survival.
Extensive research has identified numerous cancer-relevant kinases that are potently inhibited by compounds based on this framework. These targets are directly involved in controlling the cell cycle and programmed cell death (apoptosis).
Table 2: Anti-Proliferative Kinase Targets of the Pyrazolo[1,5-a]pyrimidine Scaffold
| Kinase Target | Cellular Function | Therapeutic Relevance | Reference |
| Casein Kinase 2 (CK2) | Involved in cell growth, proliferation, and suppression of apoptosis. | Overexpressed in many cancers; inhibition is a therapeutic strategy. | biorxiv.org |
| Cyclin-Dependent Kinases (CDK1, CDK2) | Master regulators of cell cycle progression. | Inhibition leads to cell cycle arrest. | rsc.org |
| Pim-1 Kinase | A proto-oncogene that promotes cell survival and proliferation. | A target in various hematological and solid tumors. | biorxiv.orgrsc.org |
| B-Raf / MEK | Key components of the MAPK/ERK signaling pathway that drives cell proliferation. | Inhibition is a key strategy, particularly in melanoma. | rsc.org |
| EGFR | A receptor tyrosine kinase that promotes cell growth and division. | A major target in non-small cell lung cancer (NSCLC) and other epithelial cancers. | rsc.org |
| Trk Family Kinases | Receptor tyrosine kinases involved in neuronal survival and proliferation; fusions are oncogenic drivers. | A target for tissue-agnostic cancer therapies. | mdpi.comnih.gov |
Research on Antimicrobial Action Mechanisms (e.g., interference with iron homeostasis, specific bacterial/fungal pathways)
The pyrazolo[1,5-a]pyrimidin-7(4H)-one core has been identified in multiple high-throughput screens as a promising starting point for antitubercular agents. nih.govacs.org Mechanistic studies have revealed that the antimicrobial activity of this scaffold can proceed through diverse and distinct pathways, underscoring the importance of detailed mechanistic profiling.
One proposed mechanism involves the disruption of iron homeostasis in mycobacteria. A derivative was shown to exert greater efficacy under iron-limited conditions, and it is believed to act by directly binding to intracellular Fe²⁺. nih.govacs.org However, further research on a focused library of analogues demonstrated that their antitubercular activity was not related to perturbations in iron homeostasis, indicating that this mechanism is not universal across all derivatives of the scaffold. nih.govacs.org
For these other analogues, a different mechanism of action was uncovered by selecting for resistant mutants of Mycobacterium tuberculosis. Resistance was conferred by mutations in a flavin adenine dinucleotide (FAD)-dependent hydroxylase, Rv1751. nih.govresearchgate.net This enzyme was found to promote the catabolism of the compound via hydroxylation, thereby inactivating it. nih.govresearchgate.net This finding highlights a novel bacterial resistance strategy and a distinct mode of action for this compound series.
A third potential antimicrobial mechanism for pyrazolo[1,5-a]pyrimidine derivatives involves the inhibition of bacterial carbonic anhydrases (CAs). nih.gov These enzymes are vital for pH homeostasis and key metabolic processes in bacteria. Their inhibition can lead to an accumulation of carbonic acid and a drop in internal pH, disrupting cellular function. nih.gov
Table 3: Investigated Antimicrobial Mechanisms of Action
| Mechanism | Description | Target Organism Example | Reference |
| Interference with Iron Homeostasis | Compound directly binds intracellular Fe²⁺, disrupting essential iron-dependent processes. | Mycobacterium tuberculosis | nih.govacs.org |
| Susceptibility to Bacterial Metabolism | Compound is catabolized and inactivated by a bacterial hydroxylase (Rv1751). Resistance is gained via mutation of this enzyme. | Mycobacterium tuberculosis | nih.govresearchgate.net |
| Carbonic Anhydrase (CA) Inhibition | Inhibition of CA disrupts bacterial pH homeostasis and biosynthetic pathways. | Clinically isolated multidrug-resistant bacteria. | nih.gov |
Research into Antiviral Action Mechanisms (e.g., polymerase inhibition)
In the field of virology, the pyrazolo[1,5-a]pyrimidin-7-one scaffold has been identified as a source of potent inhibitors against critical viral enzymes. A series of derivatives based on this core structure were synthesized and evaluated for their ability to inhibit the Hepatitis C Virus (HCV) NS5B protein. nih.gov
The NS5B protein is an RNA-dependent RNA polymerase (RdRp), an enzyme that is absolutely essential for the replication of the viral genome. nih.gov By inhibiting this polymerase, the compounds effectively block the virus's ability to multiply. The research demonstrated that several 4H-pyrazolo[1,5-a]pyrimidin-7-one derivatives exhibited potent activity in enzymatic assays against the HCV NS5B polymerase. nih.gov This identifies direct inhibition of a viral polymerase as a key mechanism of antiviral action for this class of compounds.
Table 4: Antiviral Mechanism of Pyrazolo[1,5-a]pyrimidin-7-one Derivatives
| Virus | Enzyme Target | Mechanism of Inhibition | Reference |
| Hepatitis C Virus (HCV) | NS5B RNA-Dependent RNA Polymerase (RdRp) | Direct enzymatic inhibition, preventing viral genome replication. | nih.gov |
Immunomodulatory Mechanism Research (e.g., cytokine production modulation)
Derivatives of the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold have been investigated for their potential to modulate the immune system, particularly in the context of inflammation. The mechanism of action often involves the targeted inhibition of signaling pathways that are hyperactive in immune cells during an inflammatory response.
One of the primary mechanisms is the inhibition of PI3Kδ, an enzyme highly expressed in immune cells like B-cells and T-cells, where it regulates their activation, differentiation, and survival. nih.gov Selective inhibitors based on the pyrazolo[1,5-a]pyrimidine framework have been developed with the goal of treating inflammatory diseases such as asthma. nih.gov
More detailed mechanistic work using a cell model of LPS-stimulated macrophages has provided significant insights. Treatment with 4-ethylpyrazolo[l,5-a]pyrimidin-7-one derivatives was shown to promote a shift from the pro-inflammatory M1 macrophage phenotype to the pro-resolving M2 phenotype. nih.gov This shift was accompanied by specific molecular changes, including:
Downregulation of the M1 surface marker CD80 and inducible nitric oxide synthase (iNOS). nih.gov
Enhancement of the M2 marker CD163 and the anti-inflammatory cytokine TGFβ1. nih.gov
Modulation of the 5'-ectonucleotidase CD73, an enzyme involved in rearranging macrophage metabolism during inflammation. nih.gov
Inhibition of the nuclear translocation of the transcription factor Nrf2. nih.gov
These findings collectively demonstrate that the scaffold can exert immunomodulatory effects by reprogramming macrophage function and altering the production of key signaling molecules and cytokines. nih.gov
Table 5: Immunomodulatory Effects on Macrophage Markers and Pathways
| Marker/Pathway | Effect of Compound Treatment | Functional Outcome | Reference |
| M1/M2 Polarization | Promotes shift from M1 to M2 phenotype | Reduces pro-inflammatory state, promotes resolution | nih.gov |
| CD80 / iNOS | Downregulation | Decrease in pro-inflammatory signaling | nih.gov |
| CD163 / TGFβ1 | Upregulation | Increase in anti-inflammatory and resolving signals | nih.gov |
| CD73 | Modulation | Alteration of immunometabolism | nih.gov |
| Nrf2 | Inhibition of nuclear translocation | Attenuation of specific stress response pathways | nih.gov |
Applications of 4 Methylpyrazolo 1,5 a Pyrimidin 7 4h One in Chemical Biology Research
Development as a Chemical Probe for Biological Target Validation
A chemical probe is a small molecule used to study and manipulate a biological target, typically a protein, to validate its function and role in disease. The Pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold has proven to be an excellent foundation for creating such probes due to its favorable properties and adaptability.
A notable example is the development of selective inhibitors for the KDM5 family of histone demethylases, which are epigenetic regulators implicated in cancer drug resistance. nih.gov Starting from a pyrazolo[1,5-a]pyrimidin-7(4H)-one-containing lead molecule, researchers employed structure- and property-based design to generate potent and selective KDM5 inhibitors. nih.gov The optimization effort led to compound 48 (a specific derivative), which not only showed high potency in cellular assays but also possessed an excellent pharmacokinetic profile in mice. Crucially, when administered orally, it achieved unbound plasma concentrations significantly exceeding its effective concentration in cells, making it a robust in vivo chemical probe to investigate the biological functions of KDM5. nih.gov
In a different context, a pyrazolo[1,5-a]pyrimidin-7(4H)-one derivative was identified as a hit in a high-throughput screen for antitubercular agents against Mycobacterium tuberculosis (Mtb). acs.orgnih.gov Subsequent investigation to identify its target revealed that resistance to the compound was conferred by mutations in a flavin adenine (B156593) dinucleotide (FAD)-dependent hydroxylase, Rv1751. nih.gov This finding establishes the compound as a chemical probe for interrogating the function of Rv1751 and its role in Mtb survival, demonstrating how these molecules can be used to link a chemical phenotype (bacterial death) to a specific biological target.
Integration into Fragment-Based Drug Discovery (FBDD) Strategies
Fragment-based drug discovery (FBDD) is a method where small, low-complexity molecules ("fragments") that bind weakly to a target are identified and then optimized or linked together to produce a high-affinity lead. The pyrazolo[1,5-a]pyrimidine (B1248293) structure is well-suited for FBDD due to its rigid nature and multiple points for chemical modification.
While direct FBDD screening campaigns starting with the 4-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one fragment are not extensively documented, the broader pyrazolo[1,5-a]pyrimidine scaffold is frequently identified in screening campaigns and serves a role analogous to a validated fragment. For example, its initial identification as a hit against various protein kinases often stems from its ability to effectively occupy the ATP-binding pocket, a common starting point in kinase inhibitor design. nih.govrsc.org The core itself acts as a foundational "fragment" that secures binding to the hinge region of many kinases, upon which further elaborations are built to achieve potency and selectivity. mdpi.com
Utility as a Scaffold for Rational Drug Design and Optimization
The Pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold is a "privileged" structure in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity. This versatility makes it an exceptional starting point for rational drug design. By systematically modifying substituents at various positions on the fused rings, researchers can tune the compound's potency, selectivity, and pharmacokinetic properties. nih.gov
Key Research Findings:
Antitubercular Agents: In a study exploring antitubercular compounds, a library of 27 analogues of the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold was synthesized to establish structure-activity relationships (SAR). acs.orgnih.gov The study identified key features of the pharmacophore necessary for activity and achieved significant improvements in potency against M. tuberculosis. acs.org X-ray crystallography was used to confirm the precise tautomeric form of the scaffold, providing a structural basis for further design. acs.org
Kinase Inhibitors: The scaffold is a cornerstone in the development of protein kinase inhibitors. rsc.org Two of the three FDA-approved drugs for NTRK fusion cancers, Larotrectinib and Entrectinib, feature a pyrazolo[1,5-a]pyrimidine nucleus. mdpi.com Research has shown this core is essential for interacting with the hinge region of Tropomyosin Receptor Kinase (Trk), while modifications at other positions enhance selectivity and potency. mdpi.com Similarly, derivatives have been designed as highly selective inhibitors of PI3Kδ, with one compound, CPL302253 , showing low nanomolar potency and potential as an inhaled treatment for asthma. nih.gov
Antiviral Agents: A series of 4H-pyrazolo[1,5-a]pyrimidin-7-one derivatives were synthesized and found to be potent inhibitors of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase, demonstrating the scaffold's utility beyond cancer and infectious diseases. nih.gov
Below is an interactive table summarizing the optimization of a Pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold against KDM5A.
Use as a Building Block in Combinatorial Chemistry Libraries for High-Throughput Screening Research
Combinatorial chemistry allows for the rapid synthesis of a large number of different but structurally related molecules (a "library"). The pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold is an ideal building block for such libraries due to robust and versatile synthetic routes. nih.gov
The one-step cyclocondensation reaction of aminopyrazoles with β-ketoesters is a common and efficient method to produce the core scaffold. acs.org This process is amenable to variation by using diverse starting materials to generate a library of analogues. Furthermore, modern synthetic methods like microwave-assisted synthesis and green chemistry approaches (e.g., using aqueous media) have been developed to create pyrazolo[1,5-a]pyrimidin-7(4H)-one libraries efficiently and with minimal environmental impact. nih.govbme.hu These libraries can then be subjected to high-throughput screening (HTS) to identify initial hits against a wide array of biological targets, as was done in the discovery of its antitubercular properties. acs.orgnih.gov
Role in Advancing Understanding of Molecular Recognition and Biological Processes
The study of how pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives interact with their biological targets provides fundamental insights into molecular recognition. The rigid structure of the scaffold allows for well-defined binding modes that can be studied using techniques like X-ray crystallography. acs.org
For instance, SAR studies on this scaffold highlight how small changes, such as the addition or relocation of a methyl or phenyl group, can drastically alter binding affinity and biological activity. nih.govacs.org In antitubercular research, it was found that methylation at the N-4 or O-7 positions led to a loss of activity, indicating that the hydrogen bond donor capability and the specific tautomeric form of the parent scaffold are crucial for its interaction with the target in Mtb. acs.orgnih.gov Studies of derivatives as Trk inhibitors revealed that the pyrazolo[1,5-a]pyrimidine moiety is essential for forming a key hydrogen bond with a methionine residue in the kinase hinge region, anchoring the molecule in the active site. mdpi.com These findings not only guide the development of better drugs but also deepen our understanding of the specific non-covalent interactions that govern protein-ligand binding.
The following table summarizes the antitubercular activity of selected Pyrazolo[1,5-a]pyrimidin-7(4H)-one analogues.
Analytical Methodologies for 4 Methylpyrazolo 1,5 a Pyrimidin 7 4h One in Research Settings
High-Performance Liquid Chromatography (HPLC) for Purity Assessment, Quantification, and Separation Studies
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of pyrimidine (B1678525) derivatives like 4-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one. researchgate.net Its versatility allows for purity assessment, precise quantification, and the separation of complex mixtures. nih.gov
Method Development for Reversed-Phase and Normal-Phase Chromatography
The analysis of pyrimidine derivatives is most commonly achieved using reversed-phase HPLC (RP-HPLC). researchgate.net This preference is due to the method's robustness and suitability for a wide range of polar and non-polar compounds.
Reversed-Phase HPLC (RP-HPLC):
In RP-HPLC, a non-polar stationary phase, typically C8 or C18 silica (B1680970) gel columns, is used in conjunction with a polar mobile phase. researchgate.net The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For pyrazolopyrimidine derivatives, typical mobile phases consist of aqueous buffers mixed with organic modifiers like acetonitrile (B52724) or methanol. researchgate.netbohrium.com The elution can be performed under isocratic conditions (constant mobile phase composition) or gradient conditions (varying mobile phase composition) to achieve optimal separation. researchgate.net Detection is commonly performed using UV-Vis spectrophotometry, where the wavelength of maximum absorbance for the compound is selected for monitoring. nih.gov
A study on pyrimidine derivatives utilized a C18 column with a mobile phase of acetonitrile and water, demonstrating the common application of this setup. researchgate.net The flow rate is generally maintained between 1.0 and 1.5 mL/min, and the analysis is often conducted at room temperature. researchgate.net
Normal-Phase HPLC (NP-HPLC):
While less common for this class of compounds, normal-phase HPLC can also be employed. In this mode, a polar stationary phase (e.g., silica) is used with a non-polar mobile phase. This technique is advantageous for separating isomers and highly polar compounds that are not well-retained in reversed-phase systems. The development of an NP-HPLC method would involve screening various non-polar solvents like hexane (B92381) or heptane, often with a small percentage of a more polar solvent like isopropanol (B130326) or ethyl acetate (B1210297) to modulate retention.
The selection between reversed-phase and normal-phase chromatography depends on the specific analytical challenge, including the polarity of the compound and its potential impurities.
Chiral HPLC for Enantiomeric Purity Determination (if applicable)
While this compound itself is not chiral, derivatives of the pyrazolopyrimidine scaffold can possess chiral centers. In such cases, chiral HPLC is indispensable for determining enantiomeric purity. This technique utilizes a chiral stationary phase (CSP) that can stereoselectively interact with the enantiomers, leading to their separation. The development of a chiral HPLC method involves screening a variety of CSPs and mobile phases to achieve baseline separation of the enantiomers. The ratio of the peak areas of the two enantiomers provides a quantitative measure of the enantiomeric excess (ee).
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hyphenated technique ideal for the identification and quantification of volatile and semi-volatile impurities that may be present in the this compound substance. ijprajournal.combiomedres.us These impurities can include residual solvents from the synthesis process or volatile by-products. iajps.com
In GC-MS, the sample is first vaporized and separated based on boiling point and polarity in the gas chromatograph. The separated components then enter the mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio and fragmentation patterns. This allows for the unambiguous identification of impurities. Headspace GC is a particularly useful variation for analyzing residual solvents, where the vapor above the sample is injected into the GC, preventing non-volatile matrix components from contaminating the system. ijprajournal.com The ICH, USP, and EP provide guidelines for acceptable levels of residual solvents in pharmaceutical substances. iajps.com
Table 1: Common Volatile Organic Impurities and their ICH Limits
| Class | Solvent | Limit (ppm) |
|---|---|---|
| Class I | Benzene | 2 |
| Carbon Tetrachloride | 4 | |
| Class II | Acetonitrile | 410 |
| Toluene (B28343) | 890 | |
| Methanol | 3000 | |
| Class III | Ethanol (B145695) | 5000 |
| Acetone | 5000 |
This table is for illustrative purposes and is not exhaustive. Source: ICH Q3C Guidelines. iajps.com
Thin-Layer Chromatography (TLC) for Reaction Monitoring and Preparative Isolation
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique extensively used in synthetic chemistry for monitoring the progress of reactions. itwreagents.comlibretexts.org In the synthesis of this compound and its derivatives, TLC is used to track the consumption of starting materials and the formation of the product. acs.orgnih.govnih.gov
A small aliquot of the reaction mixture is spotted on a TLC plate (typically silica gel 60 F254) alongside the starting materials. libretexts.orgacs.org The plate is then developed in an appropriate solvent system, and the separated spots are visualized, often under UV light (254 nm and 365 nm). acs.orgnih.gov The disappearance of the starting material spot and the appearance of a new product spot indicate the progression of the reaction. libretexts.org
Preparative TLC:
TLC can also be scaled up for the purification of small quantities of compounds, a technique known as preparative TLC. rochester.educhemrxiv.org In this method, the sample is applied as a band onto a thicker layer of silica gel. rochester.edu After development, the band corresponding to the desired product is scraped from the plate, and the compound is extracted from the silica using a suitable polar solvent. rochester.eduresearchgate.net This is particularly useful for isolating a pure sample for further characterization or for purifying products from small-scale test reactions. rochester.edu
Quantitative Analytical Techniques for Research Samples (e.g., UV-Vis spectrophotometry, titrimetry)
Beyond chromatographic methods, other quantitative techniques are valuable in the research setting.
UV-Vis Spectrophotometry:
UV-Vis spectrophotometry is a straightforward and rapid method for the quantitative analysis of pyrimidine derivatives, provided the compound has a suitable chromophore. nih.gov Pyrazolopyrimidine derivatives often exhibit strong UV absorbance. nih.govresearchgate.net For instance, a study on a pyrimidine derivative developed a UV-Vis method for its estimation, monitoring the absorbance at its λmax of 275 nm. nih.gov The method was validated for linearity, accuracy, and precision. nih.gov The Beer-Lambert law forms the basis of this quantification, where the absorbance of a solution is directly proportional to the concentration of the analyte. For this compound, the absorption spectrum would first be recorded to determine the wavelength of maximum absorbance (λmax). jppres.com A calibration curve would then be constructed by measuring the absorbance of a series of standard solutions of known concentrations. The concentration of an unknown sample can then be determined from its absorbance using this calibration curve.
Titrimetry:
While less common for complex organic molecules in a research setting, titrimetric analysis could potentially be applied if the this compound molecule possesses a sufficiently acidic or basic functional group. For example, a non-aqueous acid-base titration could be developed. However, due to the often-complex nature of the matrices in which the compound is found, the specificity of this method can be a limitation compared to chromatographic techniques.
Stability Studies of the Compound under Various Experimental Conditions
Understanding the stability of this compound is critical for its handling, storage, and application in various experimental settings. Stability studies involve subjecting the compound to a range of conditions to identify potential degradation pathways and products. nih.gov
A study on pyrazolo[1,5-a]pyrimidine-based probes investigated their stability under exposure to extreme pH conditions (pH 2 and pH 12). rsc.org The results indicated that acidic conditions had a more significant impact on the stability of these compounds, which was attributed to the high electron density on the fused pyrazole (B372694) ring system, making it susceptible to acid-base interactions that could initiate chemical decomposition. rsc.org Photostability is another crucial parameter, assessed by exposing the compound to continuous UV irradiation and monitoring the decrease in its concentration or a specific property like fluorescence intensity over time. rsc.org
Degradation products formed during stability studies are often identified using hyphenated techniques like LC-MS, which can separate the degradation products from the parent compound and provide structural information for their identification. ijprajournal.com
Table 2: Illustrative Stability Study Conditions
| Condition | Purpose | Analytical Technique for Monitoring |
|---|---|---|
| Acidic/Basic Hydrolysis | To assess stability in acidic and basic environments. rsc.org | HPLC, LC-MS |
| Oxidative Stress | To evaluate susceptibility to oxidation. | HPLC, LC-MS |
| Photostability | To determine degradation upon exposure to light. rsc.org | HPLC, UV-Vis Spectrophotometry |
| Thermal Stress | To assess stability at elevated temperatures. | HPLC, GC-MS |
Future Research Directions for 4 Methylpyrazolo 1,5 a Pyrimidin 7 4h One
Exploration of Novel and Sustainable Synthetic Pathways
The development of efficient and environmentally benign synthetic methodologies is a cornerstone of modern medicinal chemistry. Future research on 4-Methylpyrazolo[1,5-a]pyrimidin-7(4H)-one will undoubtedly focus on the exploration of novel and sustainable synthetic pathways to improve yield, reduce waste, and increase accessibility.
Traditional methods for synthesizing the pyrazolo[1,5-a]pyrimidine (B1248293) core often involve multi-step procedures that may require harsh reaction conditions. rsc.org Recent advancements have highlighted the utility of microwave-assisted organic synthesis (MAOS) as a powerful tool for accelerating reaction times and improving yields. bohrium.comresearchgate.netnih.gov For instance, a one-pot microwave-assisted synthesis of substituted pyrazolo[1,5-a]pyrimidinones has been developed, demonstrating significant improvements over conventional heating methods. rsc.orgbohrium.comnih.gov
Furthermore, the principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds. documentsdelivered.com A recently reported green synthetic approach for pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives utilizes ultrasonic irradiation and KHSO₄ in an aqueous medium, showcasing a commitment to reducing the environmental impact of chemical synthesis. nih.gov
Future efforts in this area will likely involve:
The development of novel catalytic systems, including biocatalysis, to promote highly selective and efficient cyclization reactions.
The exploration of flow chemistry techniques for the continuous and scalable production of this compound and its derivatives.
The utilization of greener solvent systems and renewable starting materials to further enhance the sustainability of the synthetic process.
| Synthetic Approach | Key Features | Potential Advantages | Reference |
| Microwave-Assisted Synthesis | Rapid heating, shorter reaction times | Increased yields, reduced by-product formation | rsc.orgbohrium.comresearchgate.netnih.gov |
| Ultrasonic Irradiation | Use of aqueous media, mild conditions | Environmentally friendly, improved energy efficiency | nih.gov |
| One-Pot Reactions | Multiple synthetic steps in a single vessel | Reduced purification steps, improved overall efficiency | rsc.orgbohrium.comnih.gov |
Advanced Derivatization for Fine-Tuning Research Potency and Selectivity
The versatility of the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold allows for extensive functionalization, providing a powerful platform for fine-tuning its biological activity. researchgate.net Advanced derivatization strategies will be crucial for enhancing the potency and selectivity of this compound-based compounds for specific biological targets.
Structure-activity relationship (SAR) studies have been instrumental in identifying key structural features that govern the pharmacological properties of pyrazolo[1,5-a]pyrimidine derivatives. researchgate.net For example, substitutions at various positions on the pyrimidine (B1678525) and pyrazole (B372694) rings have been shown to significantly impact their activity as protein kinase inhibitors. documentsdelivered.comresearchgate.net The introduction of diverse functional groups through techniques like palladium-catalyzed cross-coupling and click chemistry has expanded the chemical space of these compounds. researchgate.net
Future research in this domain will focus on:
Rational Drug Design: Employing computational modeling and structural biology to guide the design of derivatives with improved binding affinity and selectivity for their targets.
Fragment-Based Drug Discovery: Utilizing small molecular fragments to build novel derivatives with optimized interactions within the target's binding site.
Bioisosteric Replacement: Systematically replacing functional groups with others that have similar physical or chemical properties to enhance pharmacokinetic profiles while maintaining or improving potency. For instance, the isosteric replacement of a methoxy (B1213986) group with a thiomethyl group has been shown to impact the inhibitory activity of related compounds. nih.gov
| Derivative Series | Target | Key Findings | Reference |
| Pyrazolo[1,5-a]pyrimidin-7(4H)-ones | Mycobacterium tuberculosis | SAR studies identified key pharmacophoric features for antitubercular activity. | nih.govsimulations-plus.comacs.orgchemicalbook.com |
| Pyrazolo[1,5-a]pyrimidine Derivatives | Protein Kinases (e.g., CDK2, TRKA) | Substituent patterns significantly influence inhibitory potency and selectivity. | documentsdelivered.comresearchgate.netresearchgate.net |
| Indol-4-yl-pyrazolo[1,5-a]pyrimidines | PI3Kδ | Morpholine (B109124) substitution at the C(7) position is a key structural motif for activity. | nih.gov |
Deeper Mechanistic Elucidation of Biological and Molecular Interactions
A thorough understanding of how this compound and its derivatives interact with their biological targets at a molecular level is paramount for their development as therapeutic agents and research tools. While the scaffold has been associated with various modes of action, including the inhibition of protein kinases and interference with iron homeostasis, the precise mechanisms often remain to be fully elucidated. nih.govsimulations-plus.comacs.org
It is important to note that different tautomeric forms of the pyrazolo[1,5-a]pyrimidin-7(4H)-one core can exist, and these tautomers may interact with biological targets in unique ways. nih.govsimulations-plus.comacs.org X-ray crystallography has been employed to determine the solid-state structure of these compounds, providing crucial insights into their preferred tautomeric state. simulations-plus.comacs.org
Future research will necessitate a multi-pronged approach to unravel these mechanisms, including:
Structural Biology: Co-crystallization of lead compounds with their target proteins to visualize the precise binding interactions.
Biophysical Techniques: Utilizing methods such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC) to quantify binding affinities and thermodynamics.
Molecular Dynamics Simulations: Performing computational simulations to model the dynamic behavior of the ligand-protein complex and identify key residues involved in the interaction. simulations-plus.com
Chemical Proteomics: Using chemical probes to identify the direct binding partners of these compounds within a complex biological system.
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling in Chemical Biology
The advent of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and chemical biology. chemicalbook.commdpi.comnih.govnih.gov These powerful computational tools can analyze vast datasets to identify patterns and make predictions that can significantly accelerate the research and development process.
For this compound, AI and ML can be leveraged in several ways:
Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to predict the biological activity of novel derivatives before their synthesis, thereby prioritizing the most promising candidates. simulations-plus.com In silico models have already been developed for other pyrazole and pyrimidine derivatives as kinase inhibitors. simulations-plus.com
Virtual Screening: Utilizing AI-powered platforms to screen large virtual libraries of compounds to identify new derivatives with high predicted affinity for a specific target. nih.gov A recent study successfully used an AI-powered screening approach to identify pyrazolo[1,5-a]pyrimidine derivatives targeting TLR4 homodimerization. nih.gov
ADMET Prediction: Employing ML algorithms to predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new compounds, helping to identify potential liabilities early in the discovery process. aip.org In silico toxicity prediction has been applied to pyrazolopyrimidine derivatives to assess their potential for ulcerogenic activity. acs.org
The integration of AI and ML is expected to significantly de-risk and expedite the exploration of the chemical space around the this compound scaffold. nih.gov
| AI/ML Application | Objective | Potential Impact | Reference |
| QSAR Modeling | Predict biological activity based on chemical structure. | Prioritize synthesis of potent compounds. | simulations-plus.com |
| Virtual Screening | Identify novel active compounds from large databases. | Accelerate hit identification. | nih.gov |
| ADMET Prediction | Forecast pharmacokinetic and toxicity profiles. | Reduce late-stage attrition of drug candidates. | acs.orgaip.org |
Expansion of Applications as Research Tools and Probes for Fundamental Biological Questions
Beyond their potential as therapeutic agents, pyrazolo[1,5-a]pyrimidine derivatives, including this compound, hold great promise as research tools and chemical probes to investigate fundamental biological processes. Their tunable photophysical properties make them attractive candidates for the development of fluorescent probes. rsc.orgbohrium.comresearchgate.netrsc.org
A comprehensive theoretical and experimental study on pyrazolo[1,5-a]pyrimidines has demonstrated that their fluorescent properties can be modulated by introducing different substituents. rsc.orgrsc.org This tunability allows for the design of probes with specific excitation and emission wavelengths suitable for various bio-imaging applications.
Future research in this area could explore:
Development of Fluorescent Probes: Designing and synthesizing derivatives of this compound that can be used to visualize specific cellular components or monitor biological events in real-time. The development of fluorescent pyrazolo[1,5-a]pyrimidines has been explored for their potential in creating new fluorescent probes. documentsdelivered.com
Target Identification Probes: Creating photo-affinity or clickable probes to identify the direct cellular targets of bioactive compounds, thereby elucidating their mechanism of action.
Probes for Studying Enzyme Activity: Developing substrates or inhibitors that can be used to study the activity and regulation of specific enzymes in complex biological systems. Potent and selective inhibitors of KDM5, based on the pyrazolo[1,5-a]pyrimidin-7(4H)-one scaffold, have been developed as chemical probes for in vivo biological studies. mdpi.com
The expansion of this compound and its analogues into the realm of chemical probes will undoubtedly provide valuable tools for advancing our understanding of cellular biology and disease.
Q & A
Q. What are the key synthetic routes for 4-methylpyrazolo[1,5-a]pyrimidin-7(4H)-one, and how are intermediates characterized?
The compound is typically synthesized via cyclocondensation reactions. For example, refluxing ethyl 3-oxo-3-phenylpropanoate with 3-amino-5-methylpyrazole in acetic acid yields pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives. Reaction progress is monitored via TLC, and intermediates are purified via trituration with ethyl acetate or petroleum ether. Key characterization includes NMR (e.g., OH proton at δ 12.44 ppm in related derivatives) and NMR to confirm carbonyl carbons (159–162 ppm) . IR spectroscopy (e.g., C=O stretches at 1655–1670 cm) and mass spectrometry (e.g., [MH] at m/z 270) are also critical .
Q. How do reaction conditions influence the tautomeric forms of pyrazolo[1,5-a]pyrimidin-7(4H)-one derivatives?
Protic solvents like acetic acid stabilize the enol form (pyrazolo[1,5-a]pyrimidin-7-ol), as evidenced by NMR signals for the OH group (δ ~12.44 ppm). In contrast, non-protic conditions favor the keto tautomer (4H-one), confirmed by the disappearance of the OH signal and appearance of a carbonyl peak in NMR . Solvent choice and temperature during synthesis must be optimized to control tautomerism, which impacts downstream reactivity .
Q. What analytical techniques are essential for verifying the purity and structure of synthesized derivatives?
High-resolution mass spectrometry (HRMS) confirms molecular formulas (e.g., [M+H] at m/z 268.1452 for CHNO). Elemental analysis validates C, H, N content (e.g., C: 52.59%, N: 34.69% in a chlorinated derivative). IR spectroscopy identifies functional groups (e.g., NH stretches at 3244 cm), while / NMR provides structural details, such as methyl group integration (δ 1.32 ppm for CH) and aromatic proton environments .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the optimization of this compound for kinase inhibition?
Substitutions at positions 2, 5, and 7 significantly modulate activity. For example:
- A 4-isopropylphenyl group at position 5 enhances binding to KDM5 histone demethylases, as shown in lead optimization studies .
- Bulky tert-butyl groups at positions 2 and 5 improve metabolic stability but reduce solubility, requiring balance in drug design .
- Electrophilic substituents (e.g., trifluoromethyl) at position 3 increase selectivity for TYK2 over JAK1-3 in triazolo-pyrimidinone analogs . Computational docking and enzymatic assays (e.g., IC values) are used to validate SAR hypotheses .
Q. What mechanistic insights explain the role of this compound in allosteric MAT2A inhibition?
X-ray crystallography reveals that the pyrazolo-pyrimidinone scaffold binds to an allosteric site near Gly215 in MAT2A, displacing water molecules critical for SAM cofactor binding. This disrupts methionine metabolism in MTAP-deleted cancers. Substituents like aryl groups at position 5 enhance hydrophobic interactions, as demonstrated in the development of AG-270, a clinical-stage inhibitor .
Q. How do electrochemical studies inform the corrosion inhibition properties of related pyrazolo-pyrimidine derivatives?
Polarization curves (e.g., Tafel plots) and electrochemical impedance spectroscopy (EIS) show that pyrazolo-pyrimidines adsorb onto metal surfaces, reducing corrosion current density (e.g., from 10 to 10 A/cm). The methyl group at position 4 enhances electron-donating capacity, improving inhibitor efficiency in chloride-rich environments .
Q. What strategies are effective in overcoming solubility challenges for in vivo studies of this compound derivatives?
- Formulation : Use of co-solvents (e.g., PEG-400) or lipid-based nanoparticles improves bioavailability, as shown in studies on fatty acid transport inhibitors like Grassofermata .
- Prodrug design : Esterification of the carbonyl group at position 7 enhances permeability, with enzymatic cleavage restoring the active form .
- Structural modifications : Introducing hydrophilic groups (e.g., morpholine) at position 2 balances solubility and target affinity .
Methodological Considerations
Q. How can researchers resolve contradictory data in spectral assignments for pyrazolo-pyrimidinone derivatives?
- 2D NMR : HSQC and HMBC correlate - signals to confirm ambiguous peaks (e.g., distinguishing aromatic vs. heterocyclic protons) .
- X-ray crystallography : Resolves tautomeric ambiguity, as seen in studies of 5-methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one co-crystals .
- Isotopic labeling : -enriched samples clarify nitrogen environments in complex NMR spectra .
Q. What in vitro and in vivo models are appropriate for evaluating anti-inflammatory activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
